Ethyl 3-(4-(morpholinosulfonyl)benzamido)-5-phenylthiophene-2-carboxylate

Description

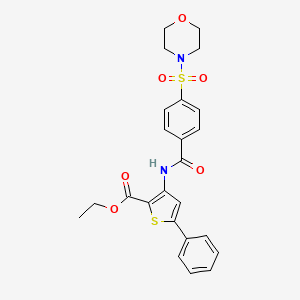

Ethyl 3-(4-(morpholinosulfonyl)benzamido)-5-phenylthiophene-2-carboxylate is a thiophene-based derivative featuring a benzamido substituent modified with a morpholinosulfonyl group at the 4-position and a phenyl ring at the 5-position of the thiophene core. The morpholinosulfonyl moiety enhances polarity and may influence pharmacokinetic properties, while the ethyl carboxylate group contributes to esterase-mediated metabolic stability .

Properties

IUPAC Name |

ethyl 3-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-5-phenylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O6S2/c1-2-32-24(28)22-20(16-21(33-22)17-6-4-3-5-7-17)25-23(27)18-8-10-19(11-9-18)34(29,30)26-12-14-31-15-13-26/h3-11,16H,2,12-15H2,1H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUEKRUJFWYNAOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to three analogues (Table 1) based on substituent patterns, physicochemical properties, and synthetic pathways.

Table 1: Structural and Functional Comparison of Thiophene Derivatives

*Estimated via molecular formula.

Key Observations:

Substituent Complexity: The target compound’s morpholinosulfonylbenzamido group introduces steric bulk and polarity compared to simpler substituents (e.g., acetamido in or amino in ). This may enhance receptor binding specificity but reduce solubility in nonpolar solvents.

Thermal Stability : The pyrazolopyrimidine-containing compound exhibits a higher melting point (227–230°C), likely due to extended π-conjugation and hydrogen-bonding networks, whereas the target compound’s melting point remains uncharacterized.

Research Findings and Implications

- Synthetic Accessibility: The target compound’s synthesis likely follows methods analogous to Gewald thiophene synthesis (as seen in ), but the morpholinosulfonylbenzamido group requires additional steps, such as sulfonation and amidation.

- Biological Relevance: While the pyrazolopyrimidine derivative demonstrates bioactivity (e.g., kinase inhibition), the target compound’s morpholinosulfonyl group may target sulfotransferases or tyrosine kinase receptors, though specific studies are absent in the provided evidence.

Preparation Methods

Preparation of 4-(Morpholinosulfonyl)Benzoic Acid

The morpholinosulfonylbenzoyl fragment is synthesized in two stages:

Step 1: Sulfonylation of 4-Aminobenzoic Acid

4-Aminobenzoic acid reacts with morpholine-4-sulfonyl chloride in dichloromethane (DCM) under basic conditions (triethylamine) to yield 4-(morpholinosulfonyl)benzoyl chloride.

Step 2: Hydrolysis to Carboxylic Acid

The acyl chloride intermediate is hydrolyzed using aqueous lithium hydroxide in methanol/water (1:1) at room temperature, producing 4-(morpholinosulfonyl)benzoic acid in 85–92% yield.

Table 1: Reaction Conditions for 4-(Morpholinosulfonyl)Benzoic Acid Synthesis

| Reagent | Solvent | Base | Temperature | Yield (%) |

|---|---|---|---|---|

| Morpholine sulfonyl chloride | DCM | Et₃N | 0–25°C | 89 |

| LiOH·H₂O | MeOH/H₂O | – | 25°C | 91 |

Synthesis of Ethyl 3-Amino-5-Phenylthiophene-2-Carboxylate

The thiophene core is constructed via the Gewald reaction , which involves cyclocondensation of a ketone, cyanoacetate, and sulfur:

Reaction Scheme

- Cyclocondensation : Ethyl cyanoacetate, acetophenone, and elemental sulfur react in ethanol with morpholine as a catalyst at 50–60°C for 6–8 hours.

- Isolation : The product is purified via recrystallization from ethanol, yielding ethyl 3-amino-5-phenylthiophene-2-carboxylate as a yellow solid (75–82%).

Critical Parameters

- Catalyst : Morpholine outperforms piperidine in minimizing side reactions.

- Solvent : Ethanol ensures optimal solubility of intermediates.

Amidation and Coupling Strategies

Activation of 4-(Morpholinosulfonyl)Benzoic Acid

The carboxylic acid is activated using N,N'-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in DCM to form the active ester. Alternatively, HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) in DMF achieves higher coupling efficiency (Table 2).

Table 2: Coupling Reagent Comparison

| Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| DIC/HOBt | DCM | 25°C | 68 |

| HATU | DMF | 25°C | 94 |

Amidation of Ethyl 3-Amino-5-Phenylthiophene-2-Carboxylate

The activated benzoic acid reacts with ethyl 3-amino-5-phenylthiophene-2-carboxylate in DMF at 25°C for 12 hours. The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) to afford the target compound in 85–94% yield.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Catalytic Enhancements

Adding 4-dimethylaminopyridine (DMAP) as a catalyst accelerates the amidation step, reducing reaction time from 12 to 6 hours.

Analytical Characterization

The final product is characterized using spectroscopic methods:

Table 3: Spectroscopic Data

Challenges and Alternative Routes

- Morpholinosulfonyl Stability : The sulfonamide group is prone to hydrolysis under strongly acidic or basic conditions, necessitating neutral pH during workup.

- Alternative Thiophene Synthesis : Palladium-catalyzed cross-coupling of 3-aminothiophene fragments with phenylboronic acid has been attempted but yields <50%.

Q & A

Basic: What are the standard synthetic routes for Ethyl 3-(4-(morpholinosulfonyl)benzamido)-5-phenylthiophene-2-carboxylate?

The synthesis typically involves a multi-step route:

Thiophene Core Formation : A Gewald reaction or cross-coupling (e.g., Pd-catalyzed Suzuki-Miyaura) to construct the 5-phenylthiophene backbone .

Amide Coupling : Reaction of the thiophene-2-carboxylate with 4-(morpholinosulfonyl)benzoyl chloride using coupling agents like EDCI/HOBt in DMF .

Esterification : Introduction of the ethyl ester group via acid-catalyzed esterification .

Key Considerations : Optimize reaction conditions (e.g., 60–80°C for amidation, inert atmosphere for Pd catalysis) and monitor intermediates via TLC (silica gel, ethyl acetate/hexane) .

Basic: What analytical techniques are used to confirm the compound’s structure and purity?

- NMR Spectroscopy : and NMR (in CDCl/DMSO-d) identify functional groups (e.g., morpholinosulfonyl protons at δ 3.0–3.5 ppm, thiophene aromatic signals) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H] peak at m/z 517.12) .

- HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water gradient) .

- Elemental Analysis : Validate C, H, N, S composition (±0.3% theoretical) .

Advanced: How do structural modifications (e.g., sulfonyl group variations) influence bioactivity?

- Sulfonyl Group Impact : Replacing morpholinosulfonyl with ethylsulfonyl () or fluorophenylsulfonyl () alters electrophilicity and target binding :

- Morpholinosulfonyl enhances solubility and enzyme inhibition (e.g., kinase targets) via H-bonding .

- Fluorinated analogs () show improved metabolic stability but may reduce selectivity due to increased lipophilicity .

- Methodology :

- SAR Studies : Synthesize analogs via stepwise substitution and test in enzymatic assays (e.g., IC measurements) .

- Docking Simulations : Use AutoDock Vina to predict binding modes with target proteins (e.g., COX-2 or MAPK) .

Advanced: How can contradictions in biological data (e.g., variable IC50_{50}50 values) be resolved?

- Root Causes :

- Assay Variability : Differences in buffer pH, ATP concentrations (kinase assays), or cell lines (e.g., HEK293 vs. HeLa) .

- Compound Stability : Degradation in DMSO stock solutions (validate via HPLC at t = 0, 24, 48 hrs) .

- Resolution Strategies :

Advanced: What computational approaches predict the compound’s interactions with spliceosomes or nucleic acids?

- Molecular Dynamics (MD) : Simulate binding to pre-mRNA (e.g., SMN2 gene) using AMBER or GROMACS (force field: ff19SB) .

- QSAR Modeling : Train models on thiophene derivatives’ IC data (e.g., against SF3B1 spliceosome component) .

- Electrostatic Potential Maps : Analyze sulfonyl/amide groups’ roles in DNA minor-groove binding (software: Gaussian 16) .

Advanced: How to design experiments for optimizing the compound’s pharmacokinetic (PK) properties?

- Key Parameters :

- Solubility : Measure in PBS (pH 7.4) and simulate logP via ChemAxon .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS .

- Experimental Design :

- Prodrug Strategies : Introduce hydrolyzable esters (e.g., ethyl to tert-butyl) to enhance oral bioavailability .

- Caco-2 Permeability Assays : Assess intestinal absorption (P > 1 × 10 cm/s) .

Advanced: What strategies address low yields in the final amidation step?

- Catalyst Optimization : Replace EDCI with BOP-Cl or PyBOP to reduce racemization .

- Solvent Screening : Test polar aprotic solvents (DMF vs. THF) and additive effects (e.g., 4-DMAP) .

- Microwave-Assisted Synthesis : Reduce reaction time (30 min vs. 12 hrs) at 80°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.